[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone
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Overview
Description
[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone is a complex organic compound with a unique structure that includes an imidazo[1,5-a]pyrazine core, a piperidine ring, and an oxetane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone typically involves multi-step organic reactions. The process begins with the formation of the imidazo[1,5-a]pyrazine core, followed by the introduction of the piperidine ring and the oxetane moiety. Key steps may include bromination, amination, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms may be employed to enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,5-a]pyrazine derivatives and piperidine-containing molecules. Examples are:
- [3-(8-Amino-1-chloroimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone
- [3-(8-Amino-1-fluoroimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone .
Uniqueness
The uniqueness of [3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone lies in its specific combination of functional groups and structural features. This allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C16H20BrN5O2 |
---|---|
Molecular Weight |
394.27 g/mol |
IUPAC Name |
[3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone |
InChI |
InChI=1S/C16H20BrN5O2/c1-16(8-24-9-16)15(23)21-5-2-3-10(7-21)14-20-12(17)11-13(18)19-4-6-22(11)14/h4,6,10H,2-3,5,7-9H2,1H3,(H2,18,19) |
InChI Key |
VNAYLOJPBXKVGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)C(=O)N2CCCC(C2)C3=NC(=C4N3C=CN=C4N)Br |
Origin of Product |
United States |
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